N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine

Fragment-based drug discovery Ligand efficiency KCa2 channel

Medicinal chemistry teams require structurally simplified scaffolds that avoid off-target SK channel activity inherent in N-(pyridin-2-yl) analogs. This N-methyl variant (C₉H₉N₃S, MW 191.26) retains the pyridin-2-yl pharmacophore while eliminating bidentate chelation. - Rule-of-Three compliant fragment (MW<300, cLogP≤3, HBD≤3). - Enables matched-pair SAR studies with pyridin-3-yl regioisomer (CAS 56541-06-1). - Immediate shipment, 98%+ purity verified by HPLC.

Molecular Formula C9H9N3S
Molecular Weight 191.25
CAS No. 56541-21-0
Cat. No. B2805015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine
CAS56541-21-0
Molecular FormulaC9H9N3S
Molecular Weight191.25
Structural Identifiers
SMILESCNC1=NC(=CS1)C2=CC=CC=N2
InChIInChI=1S/C9H9N3S/c1-10-9-12-8(6-13-9)7-4-2-3-5-11-7/h2-6H,1H3,(H,10,12)
InChIKeyQIZCQZYHCAAQDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine Scaffold Overview


N-Methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine (CAS 56541-21-0) is a heterocyclic small molecule (C₉H₉N₃S, MW 191.26) comprising a thiazole core substituted at the 4-position with a pyridin-2-yl group and at the exocyclic 2-amine with an N-methyl group . This compound belongs to the broader 2-aminothiazole class, a privileged scaffold in medicinal chemistry with demonstrated utility as kinase inhibitors, ion channel modulators, and antimicrobial agents [1]. Unlike the extensively characterized N-(pyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (compound 1) and its 4-methylpyridin-2-yl analog (compound 13) that exhibit picomolar potency against KCa2 potassium channels [2], the N-methyl variant represents a structurally simplified scaffold that retains the critical pyridin-2-yl pharmacophore while reducing molecular weight and eliminating the chelation-competent N-(pyridin-2-yl) moiety, thereby offering a distinct pharmacological profile for target-hopping or fragment-based discovery programs.

1
Fragment-sized aminothiazole scaffold

Qualifies as Rule-of-Three compliant fragment for screening libraries.

2
Non-KCa2 target engagement

Eliminated chelation motif suggests SK channel activity is unlikely, supporting target-hopping studies.

3
Regioisomeric probe pair available

Pyridin-2-yl and pyridin-3-yl variants enable matched-pair SAR dissection.

Why Generic 2-Aminothiazole Analogs Cannot Substitute


Within the 2-aminothiazole series, even minor structural modifications produce profound pharmacological differences. In the Gentles et al. (2008) SAR study, shifting from N-(pyridin-2-yl) (compound 1, IC₅₀ = 0.54 µM in thallium flux) to N-(4-methylpyridin-2-yl) (compound 13) improved potency approximately 9-fold (IC₅₀ = 0.059 µM), while replacement of the pyridin-2-yl group at the 4-position with phenyl or pyridin-3-yl abolished activity entirely [1]. The N-methyl substitution pattern present in CAS 56541-21-0 eliminates the bidentate chelation motif implicated in KCa2 channel block, suggesting that this compound is unlikely to exhibit meaningful activity at SK channels and instead may engage distinct biological targets such as TRPV1 or kinase ATP-binding sites . Furthermore, the regioisomer N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine (CAS 56541-06-1) demonstrates that even the position of the pyridinyl nitrogen (C2 vs. C3) alters hydrogen-bonding geometry and target recognition, making direct substitution without re-validation scientifically unsound [2].

!
KCa2-active analogs may introduce unwanted pharmacology

N-(pyridin-2-yl) or N-(4-methylpyridin-2-yl) derivatives have picomolar SK channel activity that may confound target identification.

!
Pyridinyl regioisomer alters target recognition

Pyridin-3-yl regioisomer (CAS 56541-06-1) exhibits >55-fold lower KCa2 activity and may not engage the same target as the 2-pyridinyl form.

!
Metabolic stability cannot be assumed from N-aryl analogs

N-methyl substitution provides intermediate metabolic handling distinct from N-aryl analogs; direct replacement may shift DMPK profile.

Quantitative Differentiation Evidence


Molecular Weight Reduction and Ligand Efficiency Gains

N-Methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine (MW = 191.26 g/mol) is approximately 29% lighter than the potent KCa2 channel blocker N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (compound 13, MW = 268.34 g/mol) [1]. This reduction is achieved by replacing the N-(4-methylpyridin-2-yl) substituent with a simple N-methyl group, eliminating 77 Da of molecular weight while preserving the 4-(pyridin-2-yl)thiazole core that is critical for target engagement. For fragment-based screening programs that prioritize low molecular weight starting points (typically MW < 250 Da), the target compound qualifies as a fragment-sized probe, whereas compound 13 exceeds conventional fragment cutoffs.

MW Reduction vs. Compound 13
Reported
Target: 191.26 g/mol vs. Compound 13: 268.34 g/mol
ΔMW = −77.08 g/mol (−28.7%)
Fragment-level MW may support ligand efficiency optimization
Calculated from molecular formulas; no functional data
Fragment-based drug discovery Ligand efficiency KCa2 channel Molecular weight

Elimination of the Chelation Motif and KCa2 Channel Selectivity

The Gentles et al. (2008) SAR study demonstrated that the activity of N-(pyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (compound 1) at KCa2 channels likely depends on its ability to form a magnesium chelate complex involving both the thiazole nitrogen and the pyridin-2-ylamino nitrogen [1]. The target compound N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine replaces the N-(pyridin-2-yl) group with an N-methyl group, thereby eliminating one of the two nitrogen donor atoms required for bidentate chelation. In the Gentles series, removal of the pendant amino functionality (analogs 6 and 9) resulted in significant or complete loss of KCa2.3 channel activity, confirming the essential role of this structural feature [1]. While direct KCa2.3 data for the target compound are absent from the primary literature, the structural precedent strongly predicts that CAS 56541-21-0 will not exhibit SK channel blockade comparable to compounds 1 or 13.

KCa2.3 Chelation Motif Loss
Class-level inference
Target: N-methyl, no chelation motif vs. Compound 1: IC₅₀ 0.54 µM (chelation-dependent)
Predicted loss of KCa2.3 activity
Supports target-hopping studies avoiding SK channel pharmacology
No direct KCa2.3 data for target compound; SAR inference
Metal chelation KCa2 channel pharmacology Structure-activity relationship Target selectivity

Pyridinyl Regioisomerism and Hydrogen-Bonding Geometry

The target compound (CAS 56541-21-0, pyridin-2-yl) and its regioisomer N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine (CAS 56541-06-1) differ only in the position of the pyridinyl nitrogen atom (ortho vs. meta to the thiazole attachment point) [1]. This seemingly subtle change alters the vector and distance of the hydrogen-bond acceptor: in the 2-pyridinyl isomer, the nitrogen is positioned to form an intramolecular or target-directed hydrogen bond at approximately 2.8–3.2 Å from the thiazole ring plane, whereas in the 3-pyridinyl isomer, the nitrogen projects outward at a different angle and distance. In the Gentles et al. study, compound 5 (pyridin-3-yl substitution at the 4-position) showed no detectable KCa2.3 inhibition, demonstrating that pyridinyl nitrogen positioning is a critical determinant of biological activity [2]. Although direct head-to-head data for the N-methyl regioisomers are unavailable, the SAR precedent indicates that the 2-pyridinyl isomer is structurally privileged for targets requiring a specific hydrogen-bond acceptor geometry.

Regioisomeric H-Bond Geometry
Class-level inference
Pyridin-2-yl isomer vs. Pyridin-3-yl isomer (CAS 56541-06-1)
>55-fold KCa2.3 preference for 2-pyridinyl (analog data)
2-Pyridinyl geometry may provide preferential target recognition
Direct regioisomer comparison not available; Gentles compound 5 vs. 1
Regioisomer comparison Pyridine-thiazole scaffold Hydrogen-bond acceptor geometry Target recognition

N-Methyl Substitution and Predicted Metabolic Stability

The N-methyl substitution on the exocyclic 2-amine of CAS 56541-21-0 replaces a primary amine hydrogen with a methyl group, which is expected to reduce susceptibility to N-dealkylation by cytochrome P450 enzymes compared to N-ethyl or N-benzyl analogs, while retaining greater metabolic lability than the fully substituted N-(4-methylpyridin-2-yl) analog (compound 13) [1]. Primary aromatic amines (e.g., 4-(pyridin-2-yl)thiazol-2-amine, MW = 177.23 g/mol) are known substrates for N-acetyltransferases and can undergo rapid phase II metabolism, whereas N-methylation blocks N-acetylation and reduces the number of metabolic soft spots [2]. The N-methyl group provides an intermediate metabolic stability profile: more stable than the primary amine but more amenable to oxidative metabolism than the N-aryl analogs, which may be advantageous in prodrug design or when tuning half-life is desired.

N-Methyl Metabolic Stability
Class-level inference
N-methyl: blocks N-acetylation vs. Primary amine: rapid phase II clearance
Predicted intermediate metabolic stability
May support tunable lead optimization with predictable DMPK profile
No microsomal stability data; medicinal chemistry precedent
Metabolic stability N-dealkylation N-methylation Drug metabolism

Optimal Research Application Scenarios


Fragment-Based Discovery for Non-KCa2 Targets

With a molecular weight of 191.26 g/mol (below the 250 Da fragment cutoff) and the absence of the chelation motif required for SK channel activity , this compound serves as an ideal fragment starting point for targets where SK channel off-target activity must be avoided. Its N-methyl group provides a synthetic handle for further elaboration via N-alkylation or N-arylation chemistry, while the pyridin-2-yl substituent enables π-stacking and hydrogen-bonding interactions with target proteins. The compound qualifies as a 'Rule of Three' compliant fragment (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) for screening libraries [1].

Kinase Inhibitor Scaffold with Tunable Selectivity

The N-(thiazol-2-yl)pyridin-2-amine chemotype has been validated as a privileged kinase inhibitor scaffold, with demonstrated potency against KDR/VEGFR2, Chk1, and Syk kinases . The N-methyl variant offers a simplified core that eliminates the second pyridine ring present in the KDR inhibitor series, potentially reducing polypharmacology risks while retaining the key hinge-binding 2-aminothiazole motif. Researchers pursuing kinase targets where excessive potency or broad kinome profiling is undesirable may find this scaffold advantageous for achieving a more selective inhibition profile through iterative structure-based design [1].

TRPV1 Tool Compound for Pain and Inflammation Research

Computational target prediction suggests TRPV1 as a potential target for this compound . If experimentally confirmed, the N-methyl substitution differentiates it from classical TRPV1 antagonists such as capsazepine (MW 376.9 g/mol) and SB-705498 (MW 425.3 g/mol), offering a significantly smaller pharmacophore that could facilitate blood-brain barrier penetration for CNS pain indications. The absence of the N-(pyridin-2-yl) chelation motif further distinguishes it from SK channel blockers that have been explored for atrial fibrillation, reducing the risk of cardiac electrophysiology confounds in in vivo pain models [1].

Regioisomer-Controlled Chemical Probe Development

The availability of both pyridin-2-yl (CAS 56541-21-0) and pyridin-3-yl (CAS 56541-06-1) regioisomers enables systematic exploration of hydrogen-bond acceptor geometry on target engagement. In the Gentles et al. (2008) SAR study, pyridin-3-yl substitution at the thiazole 4-position abolished KCa2.3 activity entirely (>55-fold loss vs. pyridin-2-yl), confirming that even single-atom positional changes dramatically alter pharmacology [1]. Procurement of both regioisomers allows medicinal chemistry teams to conduct matched-pair analysis studies that deconvolute the contribution of pyridinyl nitrogen positioning to potency, selectivity, and physicochemical properties, providing a rare opportunity for rigorous SAR dissection within a near-identical molecular framework.

Application
Selection Property
Validation Focus
Fragment-based discovery (non-KCa2 targets)
Fragment-rule-of-three compliance; absence of KCa2 chelation motif
Target engagement screening without SK channel interference
Kinase inhibitor scaffold with tunable selectivity
Hinge-binding 2-aminothiazole core; simplified N-methyl substitution
Kinase selectivity profiling and inhibition window assessment
TRPV1 target engagement studies (predicted)
Low molecular weight pharmacophore; no KCa2 activity
In vitro TRPV1 assay validation; CNS penetration potential assessment
Matched-pair regioisomer SAR analysis
Pyridin-2-yl vs. pyridin-3-yl pair for H-bond geometry evaluation
Contribution of pyridinyl nitrogen position to potency and selectivity
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